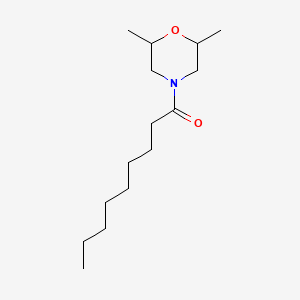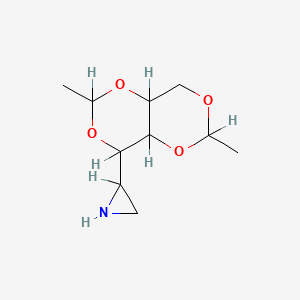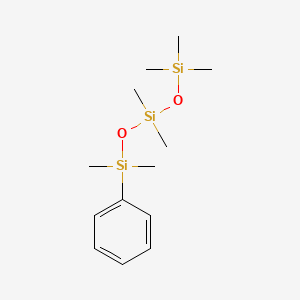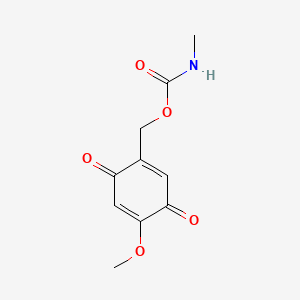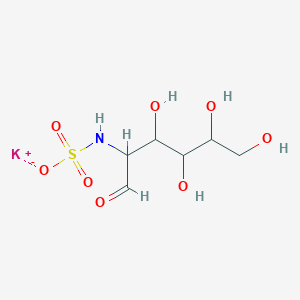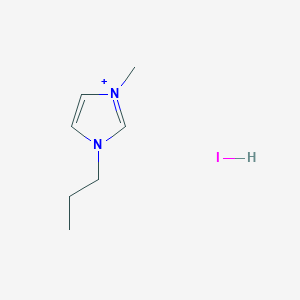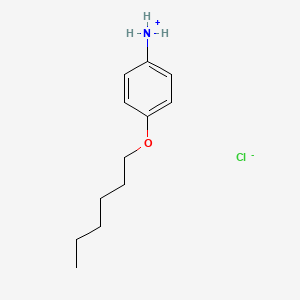
p-(Hexyloxy)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Hexyloxy)aniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a hexyloxy group attached to the para position of the aniline ring, and it exists as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing p-(Hexyloxy)aniline hydrochloride involves the nucleophilic substitution of a halogenated benzene derivative with hexyloxy group. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction of Nitro Compounds: Another method involves the reduction of p-(Hexyloxy)nitrobenzene to p-(Hexyloxy)aniline, followed by the formation of the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of hexyloxybenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-(Hexyloxy)aniline hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of conducting polymers and other advanced materials.
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in biological research.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-(Hexyloxy)aniline hydrochloride involves its interaction with various molecular targets. The hexyloxy group can influence the electronic properties of the aniline ring, affecting its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic processes, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
- p-(Methoxy)aniline hydrochloride
- p-(Ethoxy)aniline hydrochloride
- p-(Butoxy)aniline hydrochloride
Comparison:
- Uniqueness: The hexyloxy group in p-(Hexyloxy)aniline hydrochloride provides unique steric and electronic properties compared to shorter alkoxy groups. This can result in different reactivity and applications.
- Reactivity: The longer alkyl chain in the hexyloxy group can influence the solubility and reactivity of the compound, making it distinct from its shorter-chain analogs.
Propriétés
Numéro CAS |
57666-61-2 |
|---|---|
Formule moléculaire |
C12H20ClNO |
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
(4-hexoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;/h6-9H,2-5,10,13H2,1H3;1H |
Clé InChI |
WPHKVGUZCCBDGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


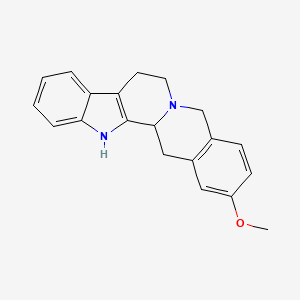
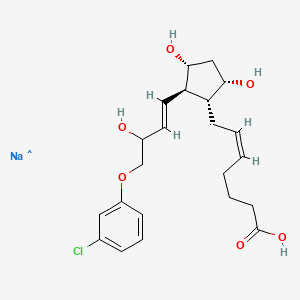

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
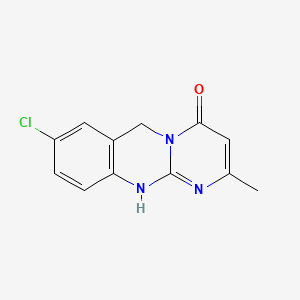
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
